molecular formula C10H10BrNO B3116146 3-Bromo-4-propoxybenzonitrile CAS No. 21422-52-6

3-Bromo-4-propoxybenzonitrile

Cat. No. B3116146
CAS RN: 21422-52-6
M. Wt: 240.1 g/mol
InChI Key: OKYULOXGBSWQRZ-UHFFFAOYSA-N
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Description

3-Bromo-4-propoxybenzonitrile (3-Br-4-OPBN) is an organic compound that has been used in various scientific research applications. It is a versatile chemical that can be used for a variety of purposes, from synthesis to laboratory experiments. This article will provide an overview of 3-Br-4-OPBN, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Herbicide Resistance in Plants

The herbicide bromoxynil, a close relative to 3-Bromo-4-propoxybenzonitrile, is effectively used as a photosynthetic inhibitor in plants. Research by Stalker, McBride, and Malyj (1988) demonstrated herbicide resistance in transgenic plants expressing a bacterial detoxification gene specifically targeting bromoxynil (Stalker, McBride, & Malyj, 1988). This approach may be relevant for developing resistance to similar compounds like this compound.

Spectroscopic Investigations

Shajikumar and Raman (2018) conducted experimental and theoretical spectroscopic studies on 4-Bromo-3-methylbenzonitrile, a compound structurally related to this compound. Their research focused on understanding the electronic structure and vibrational properties, which can be insightful for similar compounds (Shajikumar & Raman, 2018).

Environmental Degradation and Photodegradation

Studies by Knight, Berman, and Häggblom (2003) explored the biotransformation and environmental degradation of bromoxynil under various conditions, providing insights into the potential environmental fate of similar compounds (Knight, Berman, & Häggblom, 2003). Additionally, Kochany (1992) investigated the photodegradation of bromoxynil in the presence of carbonates, which can inform the understanding of how this compound may behave under similar conditions (Kochany, 1992).

Synthetic Applications

Research by Szumigala et al. (2004) on the facile synthesis of 2-bromo-3-fluorobenzonitrile, through the halodeboronation of aryl boronic acids, highlights synthetic methods that might be applicable to this compound (Szumigala et al., 2004).

Photodegradation Studies

Bonnichon et al. (1999) examined the photochemistry of substituted 4-halogenophenols, which could offer insights into the behavior of this compound under similar conditions (Bonnichon, Grabner, Guyot, & Richard, 1999).

Safety and Hazards

While specific safety data for “3-Bromo-4-propoxybenzonitrile” is not available, similar compounds may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “3-Bromo-4-propoxybenzonitrile” are not explicitly stated in the available resources .

properties

IUPAC Name

3-bromo-4-propoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYULOXGBSWQRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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